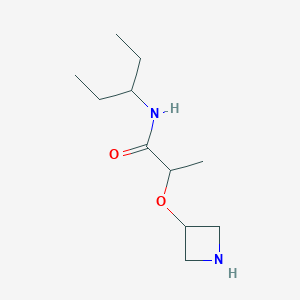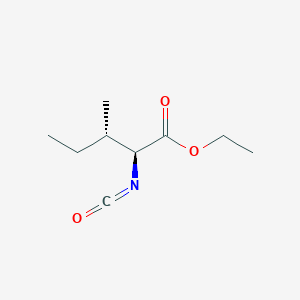
3-(4-Ethylcyclohexyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylcyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in synthetic and medicinal chemistry due to their unique structural and chemical properties . The presence of the azetidine ring imparts strain to the molecule, making it highly reactive and versatile for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol . This diastereoselective synthesis yields the desired azetidine derivative with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylcyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Ethylcyclohexyl)azetidin-3-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative with similar reactivity and applications.
3-Vinylazetidin-3-ol: A structurally related compound that undergoes similar chemical transformations.
Azetidin-3-ol hydrochloride: A hydrochloride salt form of azetidin-3-ol used in various research applications.
Uniqueness
3-(4-Ethylcyclohexyl)azetidin-3-ol is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
KZFYXTOLGLVFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
